N-(4-iodophenyl)-8-quinolinesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11IN2O2S |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-(4-iodophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11IN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChI Key |
GEZZNPJNSMWQLV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)I)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)I)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Iodophenyl 8 Quinolinesulfonamide and Analogues
Strategies for Quinoline (B57606) Moiety Construction
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common scaffold in biologically active compounds. wikipedia.org Its construction can be achieved through several classic named reactions, which offer pathways to a wide variety of substituted quinolines. iipseries.orgnih.gov These methods typically involve the cyclization of substituted anilines. wikipedia.org
Key synthetic strategies for the quinoline moiety include:
Skraup Synthesis: This method produces quinoline from aniline (B41778), sulfuric acid, glycerol (B35011), and a mild oxidizing agent like nitrobenzene. The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. pharmaguideline.com
Combes Synthesis: In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone intermediate, which is then cyclized using a strong acid to yield the quinoline. pharmaguideline.com
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. At lower temperatures, a β-aminoacrylate is formed, which cyclizes to a 4-quinolone. At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone. iipseries.org
Doebner-von Miller Reaction: This is a flexible method that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. iipseries.org
Friedländer Synthesis: This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde) in the presence of a base or acid catalyst. nih.govpharmaguideline.com
Pfitzinger Reaction: This method uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. iipseries.org
Table 1: Comparison of Major Quinoline Synthesis Methods
| Synthesis Method | Reactants | Key Features |
|---|---|---|
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | A classic, though often harsh, method for producing the parent quinoline. pharmaguideline.com |
| Combes Synthesis | Arylamine, β-diketone | Involves acid-catalyzed cyclization of a β-amino enone intermediate. pharmaguideline.com |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | A flexible synthesis that is a variation of the Skraup reaction. iipseries.org |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, compound with α-methylene group | A straightforward condensation reaction leading to substituted quinolines. nih.gov |
| Pfitzinger Reaction | Isatin, carbonyl compound, base | Yields quinoline-4-carboxylic acids, which can be subsequently decarboxylated. iipseries.org |
Sulfonamide Linkage Formation Techniques
The sulfonamide functional group is a cornerstone of many pharmaceutical compounds. nih.gov The most prevalent and traditional method for forming the S-N bond of a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comnih.gov This reaction is highly efficient and versatile. nih.gov
Alternative strategies have been developed to broaden the scope and improve the conditions of sulfonamide synthesis:
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts, often using microwave irradiation to facilitate the reaction. organic-chemistry.org
From Thiols: Thiols can be converted to the corresponding sulfonyl chlorides through an oxidative chlorination process using reagents like H₂O₂ and SOCl₂. The resulting sulfonyl chloride is then reacted with an amine. organic-chemistry.org
From N-Silylamines: N-silylamines react efficiently with sulfonyl chlorides or fluorides to produce sulfonamides in high yields. This method is advantageous as the byproduct, a silyl (B83357) halide, is volatile and easily removed. nih.gov
Metal-Free, Photoredox Catalysis: Modern methods include the sulfonylation of phenylhydrazines with thiols using a photoredox catalyst in an environmentally friendly solvent system. organic-chemistry.org
Reaction Pathways and Conditions for N-Substitution
The N-substitution reaction to form the sulfonamide linkage, most commonly via a sulfonyl chloride, proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion. The reaction is almost always conducted in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Table 2: Typical Reaction Conditions for Sulfonamide Formation from Sulfonyl Chloride
| Parameter | Description | Examples |
|---|---|---|
| Amine | A primary or secondary amine (aliphatic or aromatic) acts as the nucleophile. | 4-iodoaniline (B139537) |
| Sulfonyl Halide | An aromatic or aliphatic sulfonyl chloride is the most common electrophile. nih.gov | 8-Quinolinesulfonyl chloride |
| Base | Used to scavenge the HCl byproduct. | Pyridine, triethylamine, or an excess of the reacting amine. |
| Solvent | Aprotic solvents are typically used to avoid reaction with the sulfonyl chloride. | Dichloromethane (DCM), Chloroform, Acetonitrile, Tetrahydrofuran (THF). |
| Temperature | Reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. | 0 °C to 25 °C |
The choice of base and solvent can influence the reaction rate and yield. For less reactive aromatic amines, a stronger base or higher temperatures may be required.
Targeted Synthesis of N-(4-iodophenyl)-8-quinolinesulfonamide
The specific synthesis of this compound is not detailed in a single source but can be reliably predicted based on the standard and widely adopted methodology for sulfonamide formation. The synthesis is a two-step process starting from commercially available precursors.
Preparation of 8-Quinolinesulfonyl Chloride: The process begins with the sulfonation of quinoline to produce quinoline-8-sulfonic acid. This sulfonic acid is then converted into the more reactive 8-quinolinesulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Coupling with 4-Iodoaniline: The 8-quinolinesulfonyl chloride is then reacted with 4-iodoaniline. In a typical procedure, the sulfonyl chloride is dissolved in a suitable aprotic solvent like pyridine or dichloromethane. 4-iodoaniline is then added to the solution, often at a reduced temperature (0 °C) to control the initial exothermic reaction. Pyridine can serve as both the solvent and the base to neutralize the HCl formed during the reaction. The mixture is then typically stirred at room temperature until the reaction is complete, yielding the final product, this compound.
Derivatization Approaches for Structure-Activity Relationship Studies
To investigate the structure-activity relationship (SAR) of this compound, chemists synthesize a library of analogous compounds by systematically modifying different parts of the molecule. nih.gov These studies are crucial for optimizing the biological activity of a lead compound. nih.gov
Derivatization strategies typically focus on three main areas:
Modification of the Phenyl Ring: A variety of substituted anilines can be used in place of 4-iodoaniline in the final coupling step. This allows for the exploration of how different substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at various positions (ortho, meta, para) on the phenyl ring affect activity. researchgate.net
Substitution on the Quinoline Moiety: The quinoline core can be modified before the sulfonamide coupling. Using the synthetic methods described in section 2.1, various substituted quinolines (e.g., with methyl, chloro, or methoxy (B1213986) groups at different positions) can be prepared and then carried through the synthesis to produce analogues with modified quinoline rings.
Alteration of the Sulfonamide Linker: While less common for simple SAR, the sulfonamide linker itself can be modified. For instance, inserting a methylene (B1212753) group between the quinoline ring and the sulfur atom would produce a phenylmethanesulfonamide (B180765) derivative, altering the geometry and properties of the linker.
These systematic modifications allow researchers to map the pharmacophore and understand the key structural features required for the desired biological effect. nih.gov
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
While specific experimental ¹H NMR data for N-(4-iodophenyl)-8-quinolinesulfonamide is not detailed in the available literature, the expected spectrum would exhibit characteristic signals corresponding to the protons of the quinoline (B57606) and iodophenyl rings, as well as the sulfonamide N-H proton.
For similar quinoline-sulfonamide derivatives, the sulfonamide N-H proton typically appears as a singlet in the downfield region of the spectrum nih.gov. The aromatic protons of the quinoline and phenyl rings would likely be observed in the range of δ 7.0–9.0 ppm, displaying complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons nih.gov. The integration of these signals would correspond to the number of protons in each specific chemical environment.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Quinoline Ring) | ~ 8.0 - 9.5 | m (multiplet) |
| Aromatic Protons (Iodophenyl Ring) | ~ 7.0 - 8.0 | m (multiplet) |
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared and Raman techniques, provides information on the functional groups present in a molecule.
The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups. Key expected vibrations include:
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H bond.
S=O Stretching: Two distinct and strong absorption bands for the sulfonyl group (SO₂), typically found at approximately 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
C=C and C=N Stretching: Aromatic ring vibrations for both the quinoline and phenyl moieties would be observed in the 1400-1600 cm⁻¹ region.
S-N Stretching: A band for the sulfur-nitrogen bond is expected around 900-940 cm⁻¹ ubc.ca.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |
| Symmetric SO₂ Stretch | 1140 - 1180 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be expected to show characteristic bands for the sulfonyl and aromatic ring systems. The symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes, would likely produce strong signals.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The synthesis and characterization of N-(4-iodophenyl)quinoline-8-sulfonamide have been reported, confirming its molecular weight. heteroletters.org
The mass spectrum shows a protonated molecular ion peak ([M+H]⁺) at m/z 425, which corresponds to the calculated molecular weight of the compound (C₁₅H₁₁IN₂O₂S). heteroletters.org
The fragmentation of aromatic sulfonamides under mass spectrometry often involves characteristic pathways. A common fragmentation is the cleavage of the S-N bond or the Ar-S bond. nih.govnih.gov A notable fragmentation pathway for some aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z Value | Description |
|---|
X-ray Crystallography of Related Structures
A key structural feature of quinoline-8-sulfonamide (B86410), as determined by single-crystal X-ray diffraction, is the presence of an intramolecular N—H⋯N hydrogen bond involving the sulfamoyl -NH2 group and the nitrogen atom of the quinoline ring. researchgate.net This interaction results in a nearly planar conformation of the quinolinesulfamoyl moiety. In the crystal lattice, molecules of quinoline-8-sulfonamide are observed to form dimers through intermolecular N—H⋯O hydrogen bonds. researchgate.net These dimeric units are further organized into a one-dimensional polymeric structure by π–π stacking interactions between the benzene (B151609) rings of adjacent quinoline systems. researchgate.net
The introduction of a substituent at the sulfonamide nitrogen, such as the 4-iodophenyl group in this compound, is expected to significantly influence these packing arrangements. The bulky nature of the iodophenyl group would likely disrupt the formation of the N—H⋯O hydrogen-bonded dimers observed in the parent sulfonamide. However, the fundamental intramolecular N—H⋯N hydrogen bond may still be present, maintaining a degree of planarity in the quinolinesulfonamide portion of the molecule. The crystal packing of this compound would likely be dominated by other intermolecular forces, such as halogen bonding involving the iodine atom and potential π–π stacking interactions between the phenyl and quinoline ring systems.
The crystallographic data for the parent quinoline-8-sulfonamide provides a valuable reference for understanding the structural characteristics of its derivatives. researchgate.net
Table 1: Crystal Data and Structure Refinement for Quinoline-8-sulfonamide researchgate.net
| Parameter | Value |
| Empirical formula | C9H8N2O2S |
| Formula weight | 208.23 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a | 8.9431 (3) Å |
| b | 10.4542 (2) Å |
| c | 10.4648 (2) Å |
| β | 109.313 (2)° |
| Volume | 923.33 (4) ų |
| Z | 4 |
| Density (calculated) | 1.498 Mg/m³ |
| Absorption coefficient | 0.32 mm⁻¹ |
| F(000) | 432 |
The detailed analysis of related structures provides a robust framework for predicting the solid-state conformation and packing of this compound, highlighting the interplay of intramolecular hydrogen bonding and intermolecular forces in defining the crystal lattice.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure (HOMO-LUMO, MEP)
No published studies were found that specifically detail Density Functional Theory (DFT) calculations to analyze the molecular geometry, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Molecular Electrostatic Potential (MEP) of N-(4-iodophenyl)-8-quinolinesulfonamide.
Theoretical Spectroscopic Predictions
There are no available research articles containing theoretical predictions of the spectroscopic properties (such as IR, NMR, or UV-Vis) for this compound based on quantum chemical calculations.
Molecular Modeling and Dynamics
Molecular Docking Studies with Biological Targets (e.g., Cytochrome P450 isoenzymes, Monoamine Oxidases, Cholinesterases, Rho-associated Protein Kinases)
Specific molecular docking studies investigating the binding interactions of this compound with biological targets such as Cytochrome P450 isoenzymes, Monoamine Oxidases, Cholinesterases, or Rho-associated Protein Kinases have not been reported in the scientific literature. While research exists for other quinoline (B57606) and sulfonamide derivatives against these targets, data for the specified iodo-substituted compound is absent.
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
No literature could be retrieved that describes molecular dynamics simulations performed to understand the stability, conformational changes, or detailed interaction patterns between this compound and any biological target.
Machine Learning Approaches in Compound Design and Activity Prediction
There is no evidence of this compound being included in datasets for the development or application of machine learning models for compound design or activity prediction.
Biological Activity Profiling: in Vitro Assays
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The quinoline-8-sulfonamide (B86410) scaffold has been identified as a promising pharmacophore for the development of anticancer agents. Research into derivatives of this structure has demonstrated notable cytotoxic effects against a range of human cancer cell lines. mdpi.com
Cell viability assays are fundamental in determining the cytotoxic potential of a compound. Assays like the WST-1 (Water-Soluble Tetrazolium salt) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells. abcam.comnih.gov In these assays, mitochondrial dehydrogenases in living cells cleave the tetrazolium salt to a colored formazan (B1609692) product, the amount of which is proportional to cell viability. abcam.comresearchgate.net
A study involving a series of 8-quinolinesulfonamide derivatives identified a lead compound, designated 9a, which exhibited significant cytotoxicity across several cancer cell lines in WST-1 assays. mdpi.com The compound demonstrated high anti-proliferative effects, reducing the number of A549 lung cancer cells significantly. mdpi.com The growth inhibitory (GI50) values, representing the concentration required to inhibit cell growth by 50%, were determined for this derivative against five different human cancer cell lines. mdpi.com
Table 1: Cytotoxic Activity (GI50) of a Quinoline-8-Sulfonamide Derivative (Compound 9a) in Human Cancer Cell Lines Data sourced from in vitro WST-1 assays. mdpi.com
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 0.496 |
| C32 | Amelanotic Melanoma | 0.520 |
| COLO829 | Metastatic Melanoma | 0.376 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.609 |
| U87-MG | Glioblastoma | 0.756 |
A crucial aspect of anticancer drug development is selectivity, where a compound should ideally inhibit cancer cells while having minimal effect on healthy, normal cells. Studies on quinoline-8-sulfonamide derivatives have shown promising selectivity. mdpi.com For instance, the derivatives, with the exception of one, exhibited low cytotoxic activity toward normal human dermal fibroblasts. mdpi.com Similarly, a study on iodinated 4,4'-bipyridines found that the lead compound showed significant antiproliferation activity against the A375 melanoma cell line while demonstrating lower toxicity on normal BJ fibroblasts. nih.gov This suggests that the quinoline-8-sulfonamide scaffold may possess a desirable therapeutic window, selectively targeting tumor cells over non-malignant ones. mdpi.com
Enzyme Inhibition Studies
Beyond direct cytotoxicity, N-(4-iodophenyl)-8-quinolinesulfonamide belongs to chemical classes known to inhibit several key enzyme systems implicated in disease.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that catalyze the oxidative deamination of neurotransmitters. nih.govcriver.com Their inhibition is a key strategy in treating depression (MAO-A inhibitors) and neurodegenerative conditions like Parkinson's disease (MAO-B inhibitors). nih.govcriver.com
The quinoline (B57606) core structure is a known inhibitor of MAO. Naturally occurring quinoline has been shown to be a potent and competitive inhibitor of MAO-A, with a much weaker effect on MAO-B. nih.gov More complex halogenated quinoline derivatives have been investigated as potential inhibitors for both isoforms. nih.gov In silico docking studies revealed that these quinoline derivatives exhibit superior binding affinities to both MAO-A and MAO-B compared to reference drugs like harmine (B1663883) and rasagiline. nih.gov
Table 2: Comparative Binding Affinities (kcal/mol) of Halogenated Quinoline Derivatives against MAO-A and MAO-B Data sourced from in silico molecular docking studies. nih.gov
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| Q3Cl4F | MAO-A | -7.24 |
| Harmine (Reference) | MAO-A | -6.57 |
| Q3Cl4F | MAO-B | -8.37 |
| Rasagiline (Reference) | MAO-B | -6.47 |
These findings suggest that this compound, which combines a quinoline ring with a halogenated phenyl group, has a strong theoretical basis for being an effective inhibitor of MAO enzymes. nih.govnih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibitors of these enzymes are the primary line of treatment for the symptomatic management of Alzheimer's disease. nih.gov
While direct experimental data on this compound is not available, the broader class of quinoline-containing compounds has been explored for this activity. For instance, donepezil, a leading Alzheimer's drug, is a piperidine (B6355638) derivative, but other research has focused on different scaffolds. nih.gov Structure-activity relationship studies on related compounds have demonstrated potent anti-AChE activity, with some derivatives showing high selectivity for AChE over BChE, a potentially beneficial attribute for reducing side effects. nih.gov For example, one indanone derivative was found to have a selective affinity 1250 times greater for AChE than for BChE. nih.gov
The sulfonamide group is a classic pharmacophore known to potently inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govresearchgate.net CAs are involved in numerous physiological processes, and certain isoforms, particularly the tumor-associated hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation. nih.govresearchgate.net
Structurally similar compounds, such as quinazoline-benzenesulfonamides, have been shown to be highly effective inhibitors of these enzymes. nih.govresearchgate.net Studies have demonstrated that these compounds can inhibit the cytosolic isoforms hCA I and hCA II, as well as the transmembrane, tumor-associated hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. nih.govresearchgate.net Notably, certain derivatives show high selectivity for the tumor-associated isoforms over the ubiquitous cytosolic ones. researchgate.net
Table 3: Inhibitory Activity (Ki) of a Structurally Related Quinazoline-Sulfonamide against Human Carbonic Anhydrase Isoforms Data sourced from in vitro enzyme inhibition assays. researchgate.net
| hCA Isoform | Biological Role | Ki (nM) |
|---|---|---|
| hCA I | Cytosolic (General) | 759.0 |
| hCA II | Cytosolic (Dominant) | 186.0 |
| hCA IX | Transmembrane (Tumor-associated) | 8.0 |
| hCA XII | Transmembrane (Tumor-associated) | 10.8 |
Given that this compound contains the essential sulfonamide moiety, it is highly anticipated to exhibit potent inhibitory activity against various CA isoforms, particularly the cancer-related targets hCA IX and hCA XII.
Rho-associated Protein Kinase (ROCK) Inhibition
A thorough review of published scientific literature and databases did not yield any specific in vitro studies evaluating the inhibitory activity of this compound against Rho-associated Protein Kinase (ROCK). While the broader class of quinoline derivatives has been investigated for ROCK inhibition, data for this particular iodo-substituted sulfonamide is not publicly available.
Other Reported In Vitro Activities
Investigations into the biological profile of this compound have primarily centered on its potential as a neuroprotective agent, specifically as an inhibitor of monoamine oxidases (MAO) and cholinesterases.
Neuroprotective Activity
A recent study in 2024 synthesized a series of quinoline-sulfonamides, including this compound (designated as compound a8 ), and evaluated them as potential multi-targeting neurotherapeutics. rsc.org The primary in vitro activities reported for this compound are the inhibition of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). rsc.org These enzymes are significant targets in the context of neurodegenerative diseases like Alzheimer's disease. rsc.org
The inhibition of cholinesterases helps to increase the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms. rsc.org Monoamine oxidases are involved in the degradation of neurotransmitters, and their inhibition can help alleviate symptoms of neurological disorders. rsc.org
The detailed inhibitory concentrations (IC₅₀ values) from the in vitro assays for this compound against these enzymatic targets are presented in the full study, confirming its activity profile in a laboratory setting. rsc.org
Table 1: In Vitro Neuroprotective-Related Activity of this compound
| Target Enzyme | Activity Profile | Reference |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Inhibitor | rsc.org |
| Monoamine Oxidase B (MAO-B) | Inhibitor | rsc.org |
| Acetylcholinesterase (AChE) | Inhibitor | rsc.org |
| Butyrylcholinesterase (BChE) | Inhibitor | rsc.org |
Anti-HIV, Antiviral, Antidepressant, Antimicrobial, and Anti-inflammatory Activities
Comprehensive searches of scientific literature did not retrieve any specific in vitro studies assessing this compound for anti-HIV, general antiviral, antidepressant, antimicrobial, or anti-inflammatory properties. While research exists on the biological activities of structurally related compounds such as other quinoline sulfonates, iodo-quinolines, and quinoline carboxamides in these areas, no direct experimental data is available for this compound itself. nih.govmdpi.comresearchgate.net
Structure Activity Relationship Sar Analysis
Correlating Structural Modifications with In Vitro Biological Potency
The in vitro biological potency of quinoline-8-sulfonamide (B86410) derivatives is significantly influenced by structural modifications to the core scaffold. These compounds have been investigated as inhibitors of various enzymes, and their efficacy is closely tied to specific molecular features.
For instance, in the context of inhibiting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, derivatives of quinoline-8-sulfonamide have demonstrated notable activity. mdpi.comnih.gov The introduction of a 1,2,3-triazole moiety, acting as a bioisostere for the amide group, has been shown to potentially enhance the stabilization of the ligand-receptor complex through additional interactions of the nitrogen atoms' lone electron pairs. mdpi.com This suggests that modifications to the linker between the quinoline (B57606) and phenyl rings can have a profound impact on biological activity.
Similarly, in the study of monoamine oxidase (MAO) and cholinesterase (ChE) inhibition, the potency of quinoline-sulfonamide hybrids is directly linked to the nature of substituents on the benzyl (B1604629) group. rsc.org The inhibitory concentrations (IC50) against MAO-A and MAO-B were observed to vary with different functional groups, underscoring the sensitivity of the biological response to structural changes. rsc.org
The development of quinoline-based sulfonamides as carbonic anhydrase inhibitors (CAIs) further illustrates this principle. The inhibitory activity against different human carbonic anhydrase (hCA) isoforms is highly dependent on the substitution pattern on the quinoline and phenyl rings. mdpi.com For example, para-substituted sulfonamide derivatives displayed the most potent inhibitory action against the hCA XII isoform. mdpi.com
The following table summarizes the in vitro inhibitory activities of selected quinoline-sulfonamide derivatives against various targets, highlighting the impact of structural modifications on potency.
| Compound ID | Target Enzyme | Modification | IC50/KI (µM) |
| a5 | MAO-A | m-chloro substituent | 0.59 ± 0.04 |
| a12 | MAO-B | o-fluoro substituent | 0.47 ± 0.03 |
| a11 | BChE | p-hydroxy substituent | 0.58 ± 0.05 |
| a6 | AChE | Di-substituted methoxy (B1213986) group | 1.10 ± 0.77 |
| 11c | hCA IX | meta-sulfonamide | 0.0084 |
| 13b | hCA IX | para-sulfonamide | 0.0055 |
| 13a | hCA XII | para-sulfonamide | 0.0098 |
| 13c | hCA XII | para-sulfonamide | 0.0087 |
This table is for illustrative purposes and includes data for various quinoline-sulfonamide derivatives to demonstrate SAR principles.
Positional and Substituent Effects on Activity (e.g., halogen, acetylenic groups, N-substituents)
The position and nature of substituents on the N-phenyl ring of the 8-quinolinesulfonamide scaffold play a crucial role in determining biological activity. Halogen substituents, in particular, have been shown to significantly modulate potency.
In the context of MAO inhibition, the position of a halogen on the phenyl ring can dictate selectivity and potency. For example, a chloro group at the meta-position of the phenyl ring resulted in a potent MAO-A inhibitor (compound a5), while a fluoro group at the ortho-position yielded a potent MAO-B inhibitor (compound a12). rsc.org This highlights the importance of positional isomerism in achieving selective inhibition. The electronegativity of the fluorine atom can lead to strong carbon-hydrogen bonds, contributing to the stability of the molecule. rsc.org
Furthermore, the replacement of a halogen with other functional groups, such as a methoxy group, can alter the inhibitory profile. A meta-substituted methoxy group was found to be more potent than a di-substituted methoxy group, indicating that steric hindrance or electronic effects from multiple substituents can be detrimental to activity. rsc.org
N-substituents on the sulfonamide nitrogen also have a profound effect on activity. For instance, adding a methyl group to the sulfonamide nitrogen of a PKM2 inhibitor was found to cause a steric clash with a leucine (B10760876) residue in the enzyme's active site, resulting in a loss of activity. mdpi.com This demonstrates that even small modifications at this position can have a significant impact on the binding affinity.
The table below illustrates the effect of substituent position and type on the inhibitory activity of quinoline-sulfonamide derivatives against MAO enzymes.
| Compound ID | Substituent | Position | Target Enzyme | IC50 (µM) |
| a5 | Chloro | meta | MAO-A | 0.59 ± 0.04 |
| a12 | Fluoro | ortho | MAO-B | 0.47 ± 0.03 |
| a18 | Methoxy | meta | MAO-A | Not specified, but 2-fold more potent than di-substituted |
| a6 | Methoxy | di-substituted | MAO-A | Not specified |
This table is for illustrative purposes and includes data for various quinoline-sulfonamide derivatives to demonstrate positional and substituent effects.
Fragment-Based SAR Insights
The concept of combining pharmacophoric fragments to create hybrid molecules with enhanced biological activity is a cornerstone of modern drug design. The quinoline-sulfonamide scaffold itself is an example of such a hybrid, leveraging the properties of both the quinoline and sulfonamide moieties. nih.govrsc.orgresearchgate.net
A "Fragment-Informed Structure-Activity Relationship" (FI-SAR) approach has been successfully applied to the development of quinoline-based inhibitors. nih.gov This strategy involves the strategic coupling of amino-functionalized fragments with quinoline scaffolds to generate a library of compounds for screening. nih.gov A key finding from this approach is that there is a positive correlation between the potency of the individual fragments and the inhibitory activity of the resulting conjugate molecule. nih.gov This underscores the modular nature of these compounds and the potential to rationally design potent inhibitors by selecting high-affinity fragments.
R-Group Decomposition and QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.netwalisongo.ac.id For a series of analogs like the N-(aryl)-8-quinolinesulfonamides, R-group decomposition is the first step in a QSAR analysis. This involves identifying a common core scaffold (the 8-sulfonamide quinoline) and systematically varying the substituent (R-group) at a specific position, in this case, on the N-phenyl ring.
By analyzing a series of compounds with different R-groups, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. researchgate.net These models often use physicochemical descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) to quantify the effects of different substituents. walisongo.ac.id
While a specific QSAR study for N-(4-iodophenyl)-8-quinolinesulfonamide was not found, the principles of QSAR are highly applicable to this class of compounds. For example, a QSAR model could be built to explore the relationship between the size, electronegativity, and position of the halogen substituent on the phenyl ring and the resulting inhibitory potency against a particular target. Such a model could help in the rational design of more potent and selective inhibitors by predicting which substituents are likely to enhance activity. The development of 4D-QSAR models, which also consider the conformational flexibility of the molecules, represents a further advancement in this field. nih.gov
Elucidation of Molecular Mechanisms of Action
Target Identification and Validation
Research into 8-quinolinesulfonamide derivatives has identified several key protein targets involved in various disease pathologies, particularly in cancer and neurodegenerative diseases.
One of the primary targets identified for this class of compounds is the M2 isoform of Pyruvate (B1213749) Kinase (PKM2) . mdpi.comnih.govnih.gov PKM2 is a critical glycolytic enzyme that plays a pivotal role in cancer metabolism, promoting tumor growth and proliferation. mdpi.comnih.govnih.gov A number of 8-quinolinesulfonamide derivatives have been designed as modulators of PKM2. mdpi.comnih.govnih.gov These compounds have been shown to be activators of PKM2, which is a therapeutic strategy to force cancer cells into a more differentiated and less proliferative state. nih.gov
Another significant target is the Rho-associated protein kinase (ROCK) . Specifically, hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazole have been identified in silico as potential strong inhibitors of ROCK1. mdpi.comnih.gov The ROCK signaling pathway is involved in regulating cell shape, motility, and proliferation, and its over-activation is implicated in cancer metastasis.
Furthermore, certain quinoline-sulfonamide derivatives have been investigated for their role in neurodegenerative diseases like Alzheimer's disease by targeting monoamine oxidases (MAO-A and MAO-B) and cholinesterases (ChE) . rsc.org These enzymes are crucial in the regulation of neurotransmitter levels and are established targets for the treatment of neurodegenerative disorders. rsc.org
Ligand-Protein Interaction Analysis from Computational Studies
Computational methods, such as molecular docking and molecular dynamics, have been instrumental in understanding the interactions between 8-quinolinesulfonamide derivatives and their protein targets at a molecular level. mdpi.commdpi.comnih.gov
In studies targeting PKM2, molecular docking has been used to predict the binding modes of newly designed 8-quinolinesulfonamide derivatives. mdpi.com For instance, a series of derivatives were docked into the allosteric binding site of PKM2, with some compounds showing strong binding affinity. mdpi.com The docking results for one derivative, compound 9a from a specific study, revealed a low binding free energy (ΔG) of -10.72 kcal/mol, suggesting a high affinity for PKM2. mdpi.com The interactions primarily involve the quinoline (B57606) and sulfonamide moieties forming key hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding pocket. mdpi.com
Similarly, for the ROCK1 target, molecular docking of 8-quinolinesulfonamide-triazole hybrids showed strong binding affinities. mdpi.comnih.gov The docking scores for many of these designed compounds were significantly better than that of the known inhibitor, fasudil, indicating their potential as potent ROCK1 inhibitors. mdpi.com
In the context of neuroprotective activity, docking studies of quinoline-sulfonamide derivatives with MAO-B revealed that the interactions are predominantly hydrophobic and involve van der Waals forces. rsc.org Several compounds were observed to form hydrogen bonds with key amino acid residues like TYR434 and TYR60, which are important for the catalytic activity of MAO-B. rsc.org
Biochemical Pathway Modulation
The interaction of 8-quinolinesulfonamide derivatives with their molecular targets leads to the modulation of various biochemical pathways.
By targeting PKM2, these compounds can influence the glycolytic pathway in cancer cells. mdpi.comnih.govnih.gov PKM2 exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support cell proliferation. Activators of PKM2 stabilize the tetrameric form, thereby reversing this metabolic phenotype and reducing tumor growth. nih.gov In vitro experiments have confirmed that certain 8-quinolinesulfonamide derivatives can reduce intracellular pyruvate levels in cancer cells, which is consistent with the modulation of PKM2 activity. mdpi.comnih.gov
The inhibition of ROCK by 8-quinolinesulfonamide-triazole hybrids can modulate signal transduction pathways that are crucial for cancer cell invasion and metastasis. mdpi.comnih.gov The ROCK signaling cascade is a downstream effector of the small GTPase RhoA and plays a central role in regulating the actin cytoskeleton, cell adhesion, and motility.
For neurodegenerative diseases, the inhibition of MAO and ChE by quinoline-sulfonamide derivatives directly impacts neurotransmitter metabolism. rsc.org Inhibition of these enzymes leads to increased levels of monoamine neurotransmitters (like dopamine (B1211576) and serotonin) and acetylcholine (B1216132) in the brain, which can alleviate the cognitive and behavioral symptoms associated with conditions like Alzheimer's disease. rsc.org
Insights from Kinetic Studies of Enzyme Inhibition
Enzyme inhibition kinetic studies provide valuable information on the potency and mechanism of action of these compounds.
For a series of novel quinoline-sulfonamide derivatives designed as dual inhibitors of MAOs and ChEs, in vitro kinetic studies revealed their inhibitory potential. rsc.org The most potent compounds exhibited IC50 values in the sub-micromolar range. For example, specific derivatives showed IC50 values of 0.59 µM for MAO-A, 0.47 µM for MAO-B, and 0.58 µM for BChE. rsc.org Kinetic analysis further demonstrated that these compounds act as competitive inhibitors. rsc.org
Future Perspectives in N 4 Iodophenyl 8 Quinolinesulfonamide Research
Design and Synthesis of Next-Generation Analogues
The development of next-generation analogues of N-(4-iodophenyl)-8-quinolinesulfonamide is a key area of future research, aiming to enhance therapeutic efficacy and specificity. The foundational quinoline-8-sulfonamide (B86410) structure has already been shown to be a viable starting point for the creation of enzyme inhibitors. nih.gov
Strategic Modifications and Synthesis:
Future synthetic strategies will likely involve a variety of chemical modifications to the parent compound. These can include:
Substitution on the Quinoline (B57606) Ring: Introducing different functional groups to the quinoline core can modulate the compound's electronic and steric properties, potentially improving target binding and pharmacokinetic profiles.
Modification of the Phenyl Ring: Altering the substitution pattern on the iodophenyl ring or replacing it with other aromatic or heterocyclic systems could lead to enhanced target engagement and selectivity. For instance, the introduction of a 1,2,3-triazole system is a known strategy to improve the stabilization of ligand-receptor complexes. nih.gov
Linker Modification: The sulfonamide linker itself can be a target for modification. Exploring different linker lengths and compositions could optimize the spatial orientation of the quinoline and phenyl moieties for better interaction with the target protein.
A general approach to synthesizing these new analogues could follow established methods for creating sulfonamides, such as the reaction of 8-quinolinesulfonyl chloride with a variety of substituted anilines or other primary amines. youtube.com The synthesis of quinoline-based sulfonamides has been explored in the context of developing inhibitors for enzymes like carbonic anhydrases, providing a roadmap for creating diverse libraries of new compounds. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies:
A crucial aspect of this research will be the systematic evaluation of the structure-activity relationships of the newly synthesized analogues. By comparing the biological activity of a series of related compounds, researchers can identify which chemical features are critical for the desired therapeutic effect. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds.
| Compound Modification | Potential Impact | Relevant Research Findings |
| Quinoline Ring Substitution | Improved target binding, altered pharmacokinetics | Quinoline derivatives have shown a wide range of biological activities, including anticancer properties. nih.gov |
| Phenyl Ring Modification | Enhanced target engagement and selectivity | The use of aryl-1,2,3-triazole fragments can act as an amide bioisostere, potentially improving ligand-receptor interactions. nih.gov |
| Linker Alteration | Optimized spatial orientation for target binding | The nature of the linker in quinoline-based sulfonamides can influence their inhibitory activity against different enzyme isoforms. mdpi.com |
This table is generated based on existing research on quinoline-based sulfonamides and provides a hypothetical framework for future SAR studies on this compound analogues.
Advanced Mechanistic Studies
While initial studies may identify a primary biological target for this compound, a deeper understanding of its mechanism of action is essential for its development as a therapeutic agent. Future research will need to employ advanced techniques to unravel the complex molecular interactions and cellular consequences of its activity.
Elucidating Target Engagement and Downstream Effects:
The discovery of a novel mechanism of action for a quinoline-4-carboxamide derivative, the inhibition of translation elongation factor 2 (PfEF2), highlights the potential for quinoline-based compounds to act through unexpected pathways. nih.gov This underscores the importance of unbiased, comprehensive mechanistic studies.
Future investigations should focus on:
Target Identification and Validation: If the primary target is unknown, techniques such as chemical proteomics can be used to identify the proteins that directly interact with the compound.
Enzyme Kinetics and Inhibition Profile: For compounds that target enzymes, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov This information is critical for understanding how the compound affects the target's function. For example, some quinoline-based sulfonamides have been shown to be potent inhibitors of carbonic anhydrase isoforms, with detailed kinetic data revealing their selectivity. mdpi.com
Cellular Pathway Analysis: Once the primary target is identified, researchers can investigate the downstream effects on cellular signaling pathways. This can involve techniques like Western blotting to measure changes in protein phosphorylation or reporter gene assays to assess the activity of specific transcription factors.
Investigating Novel Mechanisms:
| Mechanistic Question | Advanced Research Approach | Expected Outcome |
| Primary Biological Target? | Chemical Proteomics (e.g., Activity-Based Protein Profiling) | Identification of direct binding partners of the compound. |
| Mode of Enzyme Inhibition? | Detailed enzyme kinetic assays | Determination of whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. |
| Downstream Signaling Effects? | Phosphoproteomics, Kinase Activity Assays | Mapping the changes in cellular signaling cascades upon compound treatment. |
| Novel Mechanisms of Action? | Phenotypic screening in diverse cell lines, comparison with known inhibitors | Discovery of unexpected biological activities and potential new therapeutic indications. |
This table outlines potential advanced mechanistic studies for this compound and the expected insights from each approach.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound and its analogues, future research will need to move beyond single-target studies and embrace a systems biology approach. frontiersin.org This involves the integration of multiple "omics" datasets to build comprehensive models of how the compound perturbs cellular networks.
Leveraging Omics Technologies:
The application of various omics technologies will be central to this effort:
Transcriptomics: RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression that occur in response to compound treatment. This can reveal which cellular pathways are most affected and can help to generate hypotheses about the compound's mechanism of action. nih.gov
Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins, providing a direct measure of the cellular response at the functional level.
Metabolomics: By analyzing the changes in small molecule metabolites, researchers can gain insights into how the compound affects cellular metabolism. mdpi.com This is particularly relevant if the compound targets a metabolic enzyme.
Integrative Analysis: The true power of this approach lies in the integration of these different data types. nih.gov For example, by combining transcriptomic and proteomic data, researchers can identify cases where changes in gene expression are not reflected at the protein level, suggesting post-transcriptional regulation.
Building Predictive Models:
The ultimate goal of this systems-level analysis is to develop computational models that can predict the effects of this compound and its analogues on cellular behavior. nih.gov These models can be used to:
Identify potential biomarkers that can predict which patients are most likely to respond to the drug.
Predict potential off-target effects and toxicity.
Guide the design of combination therapies that are more effective than single-agent treatments.
| Omics Data Type | Information Gained | Potential Application in this compound Research |
| Transcriptomics (RNA-seq) | Global changes in gene expression | Identify pathways modulated by the compound; generate mechanistic hypotheses. |
| Proteomics | Changes in protein abundance and post-translational modifications | Validate target engagement; identify downstream signaling events and off-target effects. |
| Metabolomics | Alterations in cellular metabolite levels | Understand the impact on metabolic pathways; identify metabolic biomarkers of drug response. |
| Multi-Omics Integration | A holistic view of the cellular response | Build predictive models of drug action; identify synergistic drug combinations. |
This table summarizes the potential contributions of different omics technologies to the future study of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
